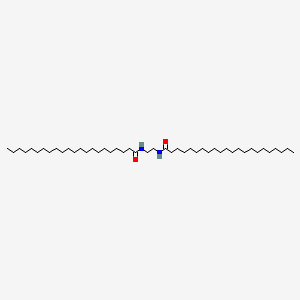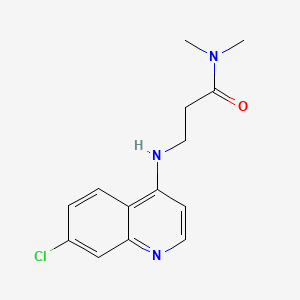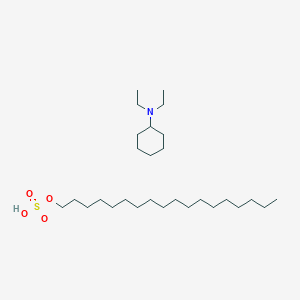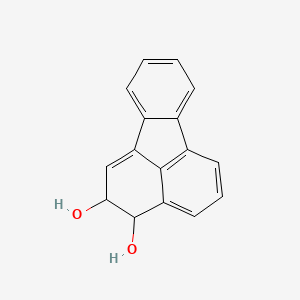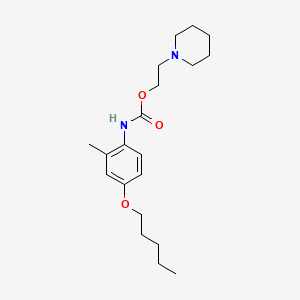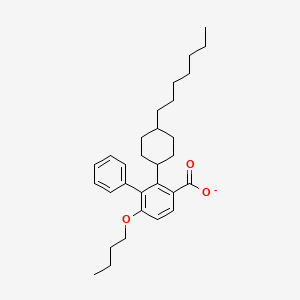
Rollinicin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rollinicin is a naturally occurring acetogenin compound found in the seeds of the Rollinia papilionella plant. It is known for its cytotoxic properties, making it a subject of interest in various scientific fields, particularly in medicinal chemistry and pharmacology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Rollinicin involves several steps, starting from the extraction of the compound from the seeds of Rollinia papilionella. The process typically includes solvent extraction followed by chromatographic purification to isolate this compound in its pure form .
Industrial Production Methods: Industrial production of this compound is not widely documented, as it is primarily extracted from natural sources. advancements in synthetic biology and chemical engineering may pave the way for more efficient production methods in the future.
Análisis De Reacciones Químicas
Types of Reactions: Rollinicin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its cytotoxic properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel compounds with unique properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various halogenating agents and nucleophiles are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of this compound.
Aplicaciones Científicas De Investigación
Rollinicin has a wide range of scientific research applications, including:
Chemistry: this compound is studied for its unique chemical structure and reactivity, which can inspire the synthesis of new compounds.
Medicine: this compound’s potential as an anticancer agent has led to extensive research into its therapeutic applications.
Industry: While industrial applications are limited, this compound’s unique properties may lead to future uses in biotechnology and pharmaceuticals.
Mecanismo De Acción
Rollinicin exerts its effects primarily through its interaction with cellular mitochondria. It inhibits the mitochondrial complex I, leading to the disruption of the electron transport chain and subsequent induction of apoptosis (programmed cell death) in cancer cells . This mechanism makes this compound a potent cytotoxic agent with potential therapeutic applications in oncology.
Comparación Con Compuestos Similares
Rolliniastatin-1: Another acetogenin found in the same plant, known for its similar cytotoxic properties.
Bullatacin: A structurally related acetogenin with potent anticancer activity.
Annonacin: Found in various Annonaceae family plants, known for its neurotoxic and anticancer properties.
Uniqueness of Rollinicin: this compound stands out due to its specific mechanism of action and its potent cytotoxic effects at relatively low concentrations. Its unique structure allows for selective targeting of cancer cells, making it a promising candidate for further drug development .
Propiedades
Fórmula molecular |
C37H66O7 |
|---|---|
Peso molecular |
622.9 g/mol |
Nombre IUPAC |
4-[13-[5-[5-(1,2-dihydroxyundecyl)oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C37H66O7/c1-3-4-5-6-11-16-19-22-31(39)36(40)35-26-25-34(44-35)33-24-23-32(43-33)30(38)21-18-15-13-10-8-7-9-12-14-17-20-29-27-28(2)42-37(29)41/h27-28,30-36,38-40H,3-26H2,1-2H3 |
Clave InChI |
VODBAMRAIJWVTO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(C(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


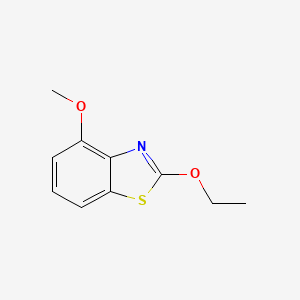
![(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine](/img/structure/B13788900.png)
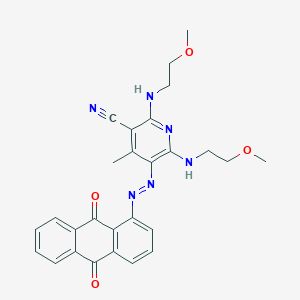
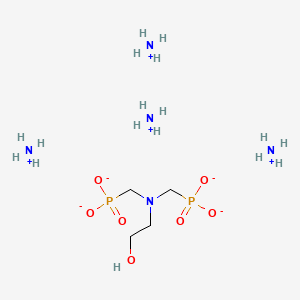
![8-(1-benzofuran-2-yl)-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,6-naphthyridine-2-carboxamide](/img/structure/B13788913.png)
![6,10-Dithiaspiro[4.5]decan-1-ol](/img/structure/B13788919.png)
![[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate](/img/structure/B13788927.png)
